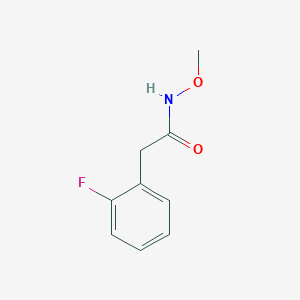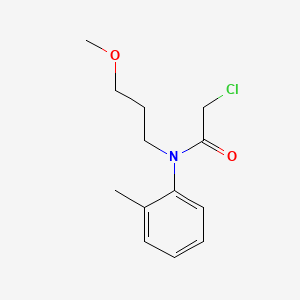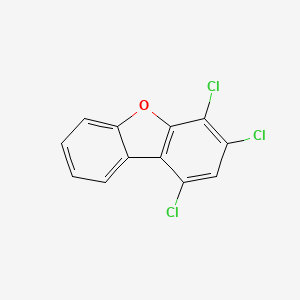
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is characterized by the presence of an allyl group, a bromopropyl group, and a methyl group attached to the barbituric acid core. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of 5-allyl-5-(2-bromopropyl)barbituric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The carbonyl groups in the barbituric acid core can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thio derivatives of the compound.
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Alcohols or ethers derived from the barbituric acid core.
Aplicaciones Científicas De Investigación
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbituric acid derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent due to its central nervous system depressant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include GABA receptors and ion channels, which are involved in the regulation of neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Allyl-5-(2-bromopropyl)barbituric acid
- 1-Methyl-5-allyl-5-(2-bromopropyl)barbituric acid
- 5-Allyl-5-(2-chloropropyl)-1-methylbarbituric acid
Uniqueness
5-Allyl-5-(2-bromopropyl)-1-methylbarbituric acid is unique due to the presence of both an allyl group and a bromopropyl group, which confer distinct chemical reactivity and pharmacological properties
Propiedades
| 22564-09-6 | |
Fórmula molecular |
C11H15BrN2O3 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
5-(2-bromopropyl)-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-5-11(6-7(2)12)8(15)13-10(17)14(3)9(11)16/h4,7H,1,5-6H2,2-3H3,(H,13,15,17) |
Clave InChI |
OQRQJOGRHNQERN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(C(=O)NC(=O)N(C1=O)C)CC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)










